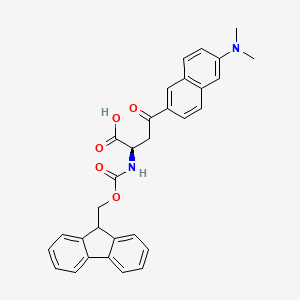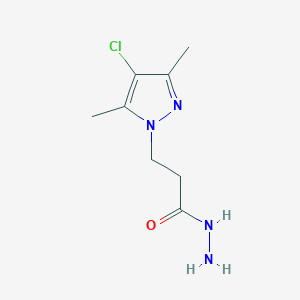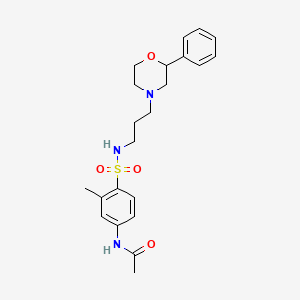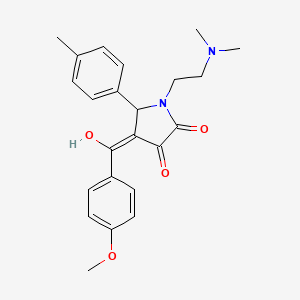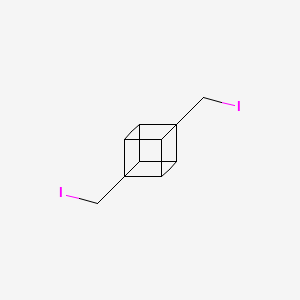
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile
概要
説明
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclopentane ring substituted with a nitrile group and a ketone group at the 2-position, along with two methyl groups at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylglutaric anhydride with ammonia or amines, followed by dehydration to form the nitrile group. The reaction conditions often require the use of solvents such as toluene or dichloromethane and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings .
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The nitrile and ketone groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing biological activity and chemical reactivity. The compound’s structure allows it to act as a versatile intermediate in synthetic pathways, facilitating the formation of diverse products .
類似化合物との比較
Similar Compounds
3,3-Dimethylglutaric anhydride: A precursor in the synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile.
2-Oxo-cyclopentanecarbonitrile: Lacks the methyl groups at the 3-position, resulting in different reactivity and applications.
3,3-Dimethyl-2-oxo-cyclohexanecarbonitrile: Similar structure but with a six-membered ring, leading to variations in chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both nitrile and ketone groups in a five-membered ring structure makes it a valuable intermediate in organic synthesis and research applications .
特性
IUPAC Name |
3,3-dimethyl-2-oxocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQAVKREMWDWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)
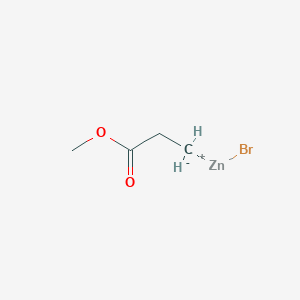
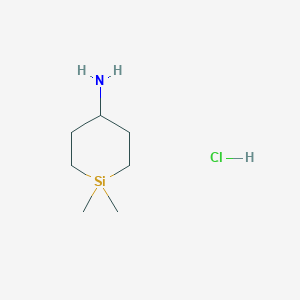
![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)
